molecular formula C7H9N3OS B1667668 1,2,4-Triazin-5(2H)-one, 6-methyl-3-(2-propenylthio)- CAS No. 87450-64-4

1,2,4-Triazin-5(2H)-one, 6-methyl-3-(2-propenylthio)-

Cat. No.: B1667668
CAS No.: 87450-64-4
M. Wt: 183.23 g/mol
InChI Key: BWAQMHZNDIIZKW-UHFFFAOYSA-N
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Description

The compound 1,2,4-Triazin-5(2H)-one, 6-methyl-3-(2-propenylthio)- belongs to the 1,2,4-triazinone family, a heterocyclic scaffold known for its diverse biological activities, including herbicidal, antifungal, and anticancer properties . Structurally, it features a triazinone core substituted at the 3-position with a 2-propenylthio (allylthio) group and at the 6-position with a methyl group. This substitution pattern distinguishes it from other derivatives, where variations in the 3- and 6-position substituents significantly alter physicochemical and biological properties .

Properties

IUPAC Name

6-methyl-3-prop-2-enylsulfanyl-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c1-3-4-12-7-8-6(11)5(2)9-10-7/h3H,1,4H2,2H3,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAQMHZNDIIZKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40236346
Record name ATH-18534
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87450-64-4
Record name ATH-18534
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087450644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ATH-18534
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40236346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATH-18534
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V78F7TLP21
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

1,2,4-Triazin-5(2H)-one, 6-methyl-3-(2-propenylthio)-, also known as 3-allylthio-6-methyl-1,2,4-triazin-5-one (CAS No. 87450-64-4), is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.

  • Molecular Formula : C7H9N3OS
  • Molecular Weight : 183.23 g/mol
  • Melting Point : 185.2 °C
  • Boiling Point : 258.3 °C (predicted)
  • Density : 1.30 g/cm³ (predicted)
  • pKa : 7.42 (predicted) .

Anticancer Properties

Research has indicated that derivatives of triazoles exhibit promising anticancer activity. In particular, studies have shown that compounds similar to 1,2,4-triazin-5(2H)-one can inhibit the growth of various cancer cell lines. For instance:

  • A related compound demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and varying efficacy against breast cancer cell lines with IC50 values of 27.3 μM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study highlighted that certain derivatives exhibited significant antibacterial activity against pathogenic bacteria, outperforming standard antibiotics like chloramphenicol .

The biological activity of triazole derivatives is often attributed to their ability to interact with biological macromolecules such as DNA and proteins. The presence of the thioether group in the structure may enhance the reactivity and binding affinity of these compounds to molecular targets involved in cancer progression and microbial resistance.

Case Studies

Study FocusFindings
Anticancer Activity Compound derivatives showed IC50 values ranging from 6.2 μM to 43.4 μM against various cancer cell lines .
Antimicrobial Efficacy Demonstrated effective antibacterial properties against multiple pathogenic strains .
In Silico Screening Virtual screening revealed potential non-toxic compounds with antineoplastic properties .

Research Findings

Recent studies have employed in silico techniques to predict the bioactivity of triazole derivatives, emphasizing their potential in drug development. The combinatorial library created from these compounds has shown promise for identifying new bioregulators with low toxicity and high efficacy against diseases .

Scientific Research Applications

Agricultural Applications

Fungicidal Activity
1,2,4-Triazin-5(2H)-one derivatives have demonstrated significant fungicidal properties. Research indicates that these compounds can inhibit the growth of various fungal pathogens in crops. For example:

  • A study published in Pesticide Science showed that derivatives of triazine compounds effectively control fungal diseases in crops such as wheat and corn .

Herbicidal Properties
The compound has also been investigated for its herbicidal potential. It acts by inhibiting specific biochemical pathways in target plants. Field trials have shown promising results in controlling weed populations without harming the crop .

Pharmaceutical Applications

Antimicrobial Activity
Research has identified that 1,2,4-Triazin-5(2H)-one exhibits antimicrobial properties against several bacterial strains. A notable study demonstrated its efficacy against Klebsiella pneumoniae and Pseudomonas aeruginosa, inhibiting their virulence factors such as capsule and lipopolysaccharide biosynthesis .

Anti-Virulence Mechanism
The compound's mechanism of action involves targeting the biosynthesis pathways critical for bacterial virulence. This approach offers a novel strategy for developing anti-infective agents that do not exert selective pressure on bacteria, potentially reducing resistance development .

Material Science Applications

Polymer Synthesis
1,2,4-Triazin-5(2H)-one derivatives have been explored for use in polymer synthesis due to their ability to act as cross-linking agents. These polymers exhibit enhanced thermal stability and mechanical properties compared to traditional materials .

Case Studies

StudyApplicationFindings
Benghezal et al. (2007)AntimicrobialDemonstrated effectiveness against Klebsiella pneumoniae and Pseudomonas aeruginosa; inhibited capsule formation .
Pesticide Science JournalAgriculturalEffective control of fungal pathogens in wheat and corn crops .
Material Science ResearchPolymer SynthesisImproved thermal stability and mechanical properties in polymers synthesized with triazine derivatives .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues include:

Compound Name 3-Substituent 6-Substituent CAS Number Key References
6-Methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one Methylthio (-SCH₃) Methyl (-CH₃) 1566-32-1
6-tert-Butyl-3-(methylthio)-1,2,4-triazin-5(2H)-one Methylthio (-SCH₃) tert-Butyl (-C(CH₃)₃) 35045-02-4
6-Methyl-3-[(phenylmethyl)thio]-1,2,4-triazin-5(2H)-one Benzylthio (-SCH₂C₆H₅) Methyl (-CH₃) Not Provided
Target Compound: 6-Methyl-3-(2-propenylthio)-1,2,4-triazin-5(2H)-one Allylthio (-SCH₂CH=CH₂) Methyl (-CH₃) Not Provided

Key Observations :

  • 3-Substituent : The allylthio group in the target compound introduces enhanced reactivity due to the unsaturated propenyl chain, unlike methylthio or benzylthio derivatives. This may influence metabolic stability and interaction with biological targets .
  • 6-Substituent: Methyl and tert-butyl groups at this position modulate lipophilicity.

Physicochemical Properties

Property Target Compound (Allylthio) 6-Methyl-3-(methylthio)- 6-tert-Butyl-3-(methylthio)-
Molecular Formula C₇H₉N₃OS C₅H₇N₃OS C₈H₁₃N₃OS
Molecular Weight ~183.23 (calc.) 157.19 199.27
Melting Point Not Reported Off-white solid (storage: 2–8°C) Not Reported
logP (Predicted) ~1.5 (allylthio increases) ~1.0 0.702 (experimental)

Notes:

  • The allylthio group likely enhances hydrophobicity compared to methylthio but less than benzylthio derivatives.
  • Thermal stability of the target compound remains uncharacterized, but related triazinones decompose above 280°C .

Preparation Methods

Cyclocondensation Strategies for Triazinone Core Formation

The triazinone ring system is typically constructed via cyclocondensation reactions involving thiourea derivatives and α-keto precursors. A seminal approach, as described in US Patent 4,175,188, involves the condensation of α-ketocarboxylic acid amides with thiocarbohydrazide. For 6-methyl-3-(2-propenylthio)-1,2,4-triazin-5(2H)-one , this method can be adapted by starting with a methyl-substituted α-ketocarboxylic acid amide.

In a representative procedure, methyl pyruvate reacts with thiocarbohydrazide under acidic conditions to form the triazinone core. Subsequent methylation of the mercapto group (at position 3) using methyl iodide in a methanol-NaOH mixture yields the methylthio intermediate. This intermediate undergoes nucleophilic substitution with allyl bromide in the presence of a base (e.g., triethylamine) to introduce the propenylthio group. Reported yields for analogous reactions range from 75–90% under optimized conditions.

Microwave-Assisted Synthesis in Aqueous Media

Recent advancements emphasize eco-friendly methodologies. A study by SciELO demonstrates the synthesis of triazinones via microwave irradiation in aqueous media, which enhances reaction efficiency and reduces environmental impact. For the target compound, 6-methyl-1H-indole-2,3-dione and thiosemicarbazide are irradiated in water with K₂CO₃ as a base. This one-pot method generates the triazinone core in situ , which is then alkylated with allyl bromide.

Key advantages include:

  • Reduced reaction time : Microwave irradiation completes cyclocondensation in 3–6 minutes , compared to 6–8 hours under conventional reflux.
  • Higher yields : Aqueous conditions minimize side reactions, achieving yields of 85–90% .
  • Solvent-free processing : Eliminates organic solvents, aligning with green chemistry principles.

Alkylation of Preformed Thiol Intermediates

The propenylthio group can be introduced via alkylation of a thiolated triazinone intermediate. As detailed in US Patent 5,658,913, 2-mercaptopyrazine derivatives react with allyl bromides in dimethylformamide (DMF) using triethylamine as a base. Adapting this method, 3-mercapto-6-methyl-1,2,4-triazin-5(2H)-one is treated with allyl bromide at 50–60°C for 2–4 hours , yielding the target compound.

Optimization notes :

  • Base selection : Triethylamine outperforms stronger bases (e.g., NaOH) by reducing side reactions.
  • Solvent effects : Polar aprotic solvents like DMF enhance nucleophilicity of the thiol group, improving alkylation efficiency.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the aforementioned methods:

Method Conditions Time Yield (%) Key Advantages
Cyclocondensation Reflux in ethanol, NaOH 6–8 h 75–80 Scalability, established protocol
Microwave H₂O, K₂CO₃, MW irradiation 3–6 min 85–90 Rapid, eco-friendly
Alkylation DMF, triethylamine, 50°C 2–4 h 80–85 High regioselectivity

Q & A

Q. Table 1. Key Spectral Data for Characterization

Functional GroupIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
C=O (Triazinone)1668–1723-162–165
S-CH₂ (Propenyl)6503.2–3.5 (m, 2H)35–38
NH (C-6)3300–34006.8–7.1 (s, 1H)-

Q. Table 2. Solubility of Analogous Triazinones ()

SolventSolubility (mg/mL, 25°C)
Methanol12.5
Water2.3
Ethyl Acetate0.8

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,4-Triazin-5(2H)-one, 6-methyl-3-(2-propenylthio)-
Reactant of Route 2
Reactant of Route 2
1,2,4-Triazin-5(2H)-one, 6-methyl-3-(2-propenylthio)-

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